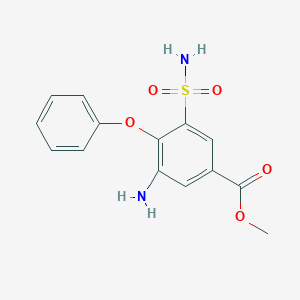

(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been described in several studies. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones has been achieved starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another study reports the synthesis of enantiomers of strongly fluorescent oxazolidinone derivatives using chiral auxiliary-bearing isocyanides as synthons . Additionally, the synthesis of enantiopure diphenylmethyl-, 9-fluorenyl-, and (1-adamantyl)glycines from Co(II) complexes of (4R) and (4S)-3-acetoacetyl-4-benzyloxazolidin-2-ones has been described, showcasing the versatility of oxazolidinone scaffolds in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been elucidated using various techniques. For example, the crystal structure of a fluorescent oxazolidinone derivative was determined by X-ray crystallography, providing insights into its stereochemistry . The crystal structures of 32 derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one have also been presented, revealing the conformational preferences of the five-membered ring and the disposition of substituents .

Chemical Reactions Analysis

Oxazolidinone derivatives participate in various chemical reactions. The conjugate addition of lithiated oxazolidinone to cinnamoyl derivatives has been used to prepare enantiomerically pure 1,4-diols, demonstrating the utility of these compounds in stereoselective synthesis . Electrogenerated chiral oxazolidinones have been employed as diastereoselective amidoalkylation reagents for the synthesis of β-amino alcohol precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The homo-oligomers of D-Oxac, which contain an oxazolidin-2-one and a beta-amino acid group, tend to fold into a regular helical structure in water, indicating their potential for biological applications . The 1H NMR spectra of synthesized oligomers suggest ordered structures, which is significant for understanding the folding patterns and designing foldamers . The discovery of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent and orally available Δ-5 desaturase (D5D) inhibitors highlights the biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Flexible Electronics

- Application: Semi-alicyclic colorless and transparent Polyimide (CPI) films are developed from hydrogenated pyromellitic dianhydride stereoisomers, which include 1S,2R,4S,5R-hydrogenated pyromellitic dianhydride . These films have potential applications in flexible electronics .

- Method: The CPI films are developed from hydrogenated pyromellitic dianhydride stereoisomers and fluorene-containing diamines .

- Results: The derived CPI films showed glass transition temperatures higher than 420 °C, optical transmittances higher than 80% at the wavelength of 400 nm, and low optical retardations below 10 nm .

-

Asymmetric Synthesis

- Application: “(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone” is used as a chiral auxiliary for asymmetric synthesis .

- Method: This compound is used to synthesize other chiral compounds, controlling the stereochemical outcome of the synthesis .

- Results: The use of this compound as a chiral auxiliary allows for the production of enantiomerically pure compounds .

-

Synthesis of Other Compounds

- Application: “(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone” may be used to synthesize “(4S,5R)-N-tert-butyloxycarbonyl)-4-methyl-5-carboxy-2-oxazolidinone” and "(+)-pumiliotoxin B" .

- Method: This compound is used as a starting material in the synthesis of other compounds .

- Results: The use of this compound allows for the production of other complex molecules .

-

Development of High-Performance Polyimides

- Application: Stereoisomers of hydrogenated pyromellitic dianhydride, which include “1S,2R,4S,5R-hydrogenated pyromellitic dianhydride”, have been investigated as monomers in the research and development of high-performance polyimides .

- Method: These stereoisomers are used to develop semi-alicyclic colorless and transparent polyimide (CPI) films .

- Results: The derived CPI films showed glass transition temperatures higher than 420 °C, optical transmittances higher than 80% at the wavelength of 400 nm, and low optical retardations below 10 nm .

Eigenschaften

IUPAC Name |

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENIVFVXMCOQI-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431963 | |

| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |

CAS RN |

23204-70-8 | |

| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)

![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)